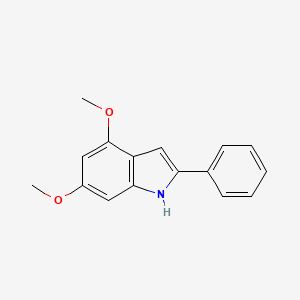
4,6-Dimethoxy-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. This particular compound is characterized by the presence of two methoxy groups at the 4 and 6 positions and a phenyl group at the 2 position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-phenyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde, followed by cyclization under acidic conditions. For this compound, the starting materials are 4,6-dimethoxyphenylhydrazine and benzaldehyde. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
4,6-Dimethoxy-2-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the methoxy groups and has different biological activities.
4,6-Dimethoxyindole: Lacks the phenyl group and has different chemical reactivity.
4-Methoxy-2-phenylindole: Has only one methoxy group and exhibits different properties.
Uniqueness
4,6-Dimethoxy-2-phenyl-1H-indole is unique due to the presence of both methoxy groups and the phenyl group, which confer specific chemical reactivity and biological activities. The combination of these functional groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
74794-89-1 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4,6-dimethoxy-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15NO2/c1-18-12-8-15-13(16(9-12)19-2)10-14(17-15)11-6-4-3-5-7-11/h3-10,17H,1-2H3 |
InChI Key |
VIQJORCARYYQKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C3=CC=CC=C3)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















